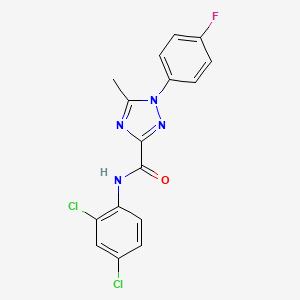![molecular formula C21H27N5O2 B2785120 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877807-18-6](/img/no-structure.png)
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as Ro 20-1724, is a selective and potent inhibitor of cyclic AMP-specific phosphodiesterase (PDE4). It is widely used in scientific research to investigate the role of PDE4 in various physiological and pathological processes.
Mechanism Of Action
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 selectively inhibits PDE4, which is responsible for the hydrolysis of cyclic AMP (cAMP) in cells. By inhibiting PDE4, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 increases the levels of cAMP, which activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a variety of cellular responses, including the inhibition of inflammatory cytokine production, the relaxation of smooth muscle cells, and the enhancement of cognitive function.
Biochemical And Physiological Effects
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In immune cells, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhances the production of anti-inflammatory cytokines, such as IL-10. In smooth muscle cells, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 induces relaxation by increasing cAMP levels and activating PKA. In the brain, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 enhances cognitive function by increasing cAMP levels and activating PKA in neurons.
Advantages And Limitations For Lab Experiments
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 has several advantages for use in lab experiments, including its high potency and selectivity for PDE4, its well-established synthesis method, and its ability to modulate a variety of biological processes. However, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 also has some limitations, including its potential for off-target effects and its relatively low solubility in aqueous solutions.
Future Directions
There are several future directions for research on 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 and its role in biological processes. One potential direction is to investigate the effects of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 on other PDE isoforms and their downstream signaling pathways. Another direction is to explore the potential therapeutic applications of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 in other diseases, such as cancer and autoimmune disorders. Furthermore, the development of new analogs of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 with improved potency, selectivity, and solubility could also be an area of future research.
Synthesis Methods
The synthesis of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 involves several steps, including the condensation of 2,6-diaminopurine with benzaldehyde, followed by alkylation with 3-pentylbromide and methylation with methyl iodide. The resulting intermediate is then cyclized with cyanogen bromide to yield 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724.
Scientific Research Applications
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 has been extensively used in scientific research to study the role of PDE4 in various biological processes, including inflammation, immune response, cognition, and memory. It has also been investigated as a potential therapeutic agent for the treatment of several diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
properties
CAS RN |
877807-18-6 |
|---|---|
Product Name |
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Molecular Formula |
C21H27N5O2 |
Molecular Weight |
381.48 |
IUPAC Name |
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N5O2/c1-3-4-8-13-26-19(27)17-18(23(2)21(26)28)22-20-24(12-9-14-25(17)20)15-16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 |
InChI Key |
CGKTXJYNZFVVLM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CC=C4)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



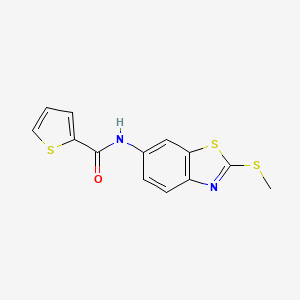
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)
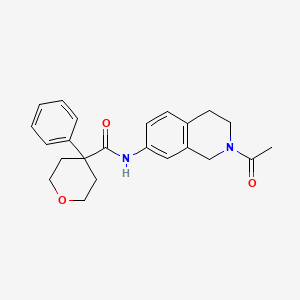
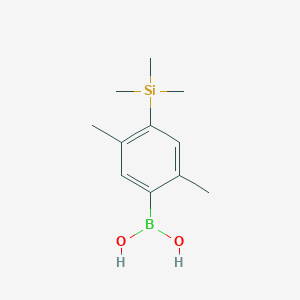
![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)
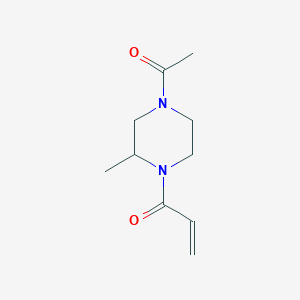
![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2785046.png)
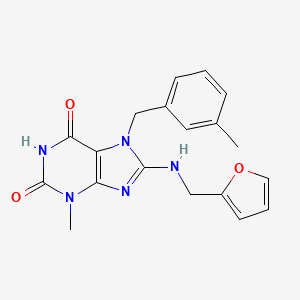
![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)
![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)
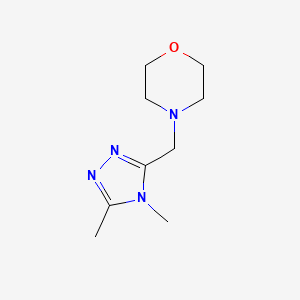

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2785058.png)
